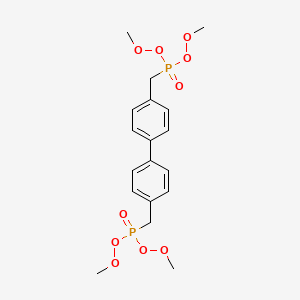
4,4'-Bis-(dimethoxyphosphonomethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl is an organic compound with the chemical formula C18H24O10P2. It is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of two dimethoxyphosphonomethyl groups attached to a biphenyl core, making it a versatile intermediate in chemical reactions .
Métodos De Preparación
The synthesis of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl typically involves the reaction of dimethoxyphosphonomethyl chloride with biphenyl under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The dimethoxyphosphonomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .
Aplicaciones Científicas De Investigación
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorescent brighteners and other organic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in chemical reactions .
Comparación Con Compuestos Similares
4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis-(diethylphosphonomethyl)biphenyl: This compound has ethyl groups instead of methoxy groups, which can affect its reactivity and applications.
4,4’-Bis-(diethoxyphosphonomethyl)biphenyl: Similar to the above, but with ethoxy groups, leading to different physical and chemical properties.
4,4’-Bis-(diphenylphosphonomethyl)biphenyl: The presence of phenyl groups can significantly alter the compound’s behavior in chemical reactions and its applications .
The uniqueness of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C18H24O10P2 |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
1-[bis(methylperoxy)phosphorylmethyl]-4-[4-[bis(methylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C18H24O10P2/c1-21-25-29(19,26-22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-30(20,27-23-3)28-24-4/h5-12H,13-14H2,1-4H3 |
Clave InChI |
YHWRXXIIQWXQSQ-UHFFFAOYSA-N |
SMILES canónico |
COOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOC)OOC)OOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


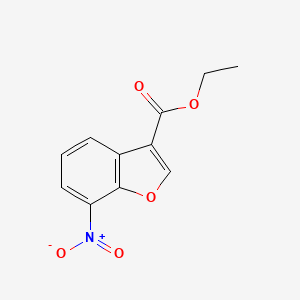
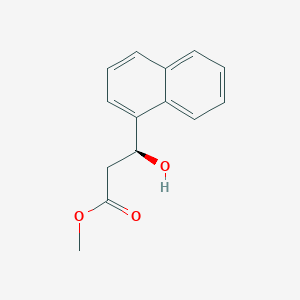
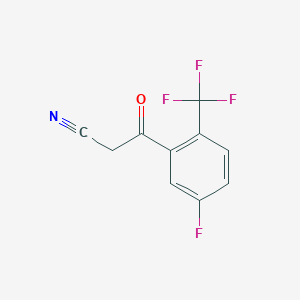
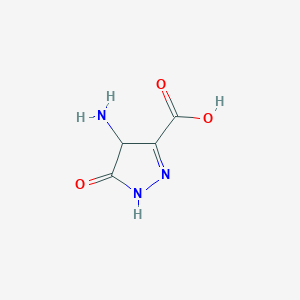

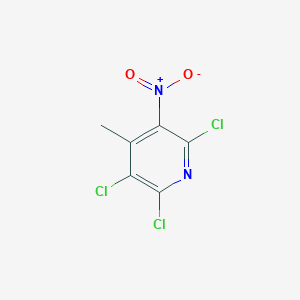
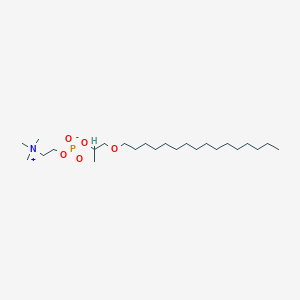
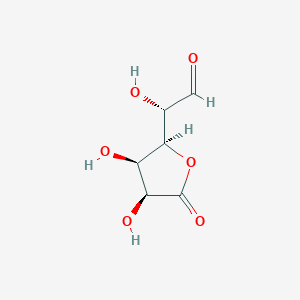
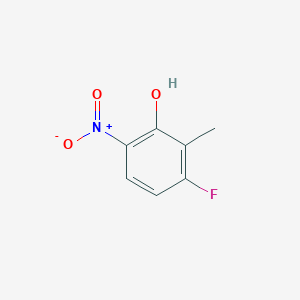
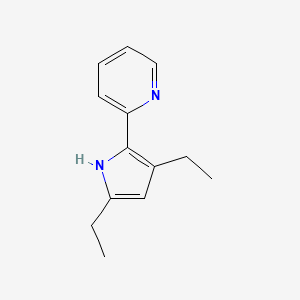
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
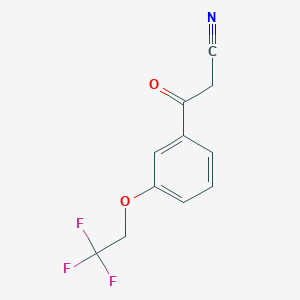
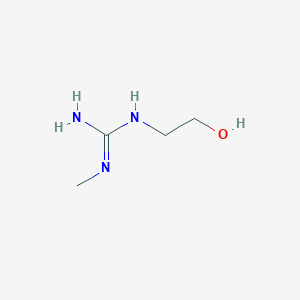
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
